5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid
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Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a fused ring system combining pyrrole and triazole moieties, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an azide compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as copper(I) iodide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the ring system .
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid is unique due to its specific ring fusion and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1781041-00-6 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-c]triazole-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-2-1-4-3-7-8-9(4)5/h3,5H,1-2H2,(H,10,11) |
InChI Key |
YCBASQHWEWFKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=NN2C1C(=O)O |
Origin of Product |
United States |
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